molecular formula C15H8ClF4N3O B11817935 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one

2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B11817935
M. Wt: 357.69 g/mol
InChI Key: GCYKSGGVFXVPHG-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one is a complex organic compound with a unique structure that includes multiple halogen atoms and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Safety measures are also implemented to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
  • 2-Chloro-6-fluoro-4-trifluoromethyl-phenylamine
  • 2-Chloro-6-(trifluoromethyl)pyridine

Uniqueness

Compared to these similar compounds, 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one stands out due to its triazole ring, which imparts unique chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H8ClF4N3O

Molecular Weight

357.69 g/mol

IUPAC Name

2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-5-phenyl-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C15H8ClF4N3O/c16-10-6-9(15(18,19)20)7-11(17)12(10)23-14(24)21-13(22-23)8-4-2-1-3-5-8/h1-7H,(H,21,22,24)

InChI Key

GCYKSGGVFXVPHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)C(F)(F)F)F

Origin of Product

United States

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